4-Chloro-7-(difluoromethoxy)quinazoline
Description
Overview of the Quinazoline (B50416) Heterocyclic System
Quinazoline, with the chemical formula C₈H₆N₂, is a bicyclic aromatic heterocycle. Its structure consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. wikipedia.org This fusion of two six-membered rings, one carbocyclic and one heterocyclic containing two nitrogen atoms at positions 1 and 3, results in a planar molecule. wikipedia.orgnih.gov Quinazoline is isomeric with other diazanaphthalenes such as quinoxaline (B1680401) (1,4-diazanaphthalene), cinnoline (B1195905) (1,2-diazanaphthalene), and phthalazine (B143731) (2,3-diazanaphthalene). wikipedia.orgnih.gov
The presence and positions of the nitrogen atoms within the heterocyclic ring significantly influence the compound's chemical properties, including its reactivity and physicochemical characteristics. nih.gov The pyrimidine ring, in general, is electron-deficient and less susceptible to electrophilic substitution compared to the benzene ring. wikipedia.org Conversely, the 2- and 4-positions of the quinazoline ring are activated towards nucleophilic substitution, especially when substituted with a good leaving group like a halogen. wikipedia.org
Historical Context and Evolution of Quinazoline Research
The history of quinazoline chemistry dates back to the late 19th century. The first quinazoline derivative was reportedly prepared by Griess in 1869. nih.govwisdomlib.org However, the synthesis of the parent quinazoline molecule was first described by August Bischler and Lang in 1895. wikipedia.org A more refined synthesis was later developed by Siegmund Gabriel in 1903. wikipedia.orgnih.gov The name "quinazoline" was proposed by Weddige. scispace.com
Initial research into quinazolines laid the groundwork for understanding their fundamental chemical behavior. Over the decades, interest in the quinazoline scaffold has grown exponentially, particularly within medicinal chemistry and materials science. bohrium.comnih.govresearchgate.net This surge in research is attributed to the discovery that the quinazoline nucleus serves as a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets. nih.govijpsr.com This has led to the development of numerous compounds with significant biological activities, including several approved drugs. wikipedia.orgnih.gov
Structural Features and Nomenclature of Substituted Quinazolines
The quinazoline ring system is numbered starting from one of the nitrogen atoms, with the fusion carbons typically being numbered 4a and 8a. However, standard IUPAC nomenclature for fused ring systems dictates a specific orientation and numbering. The atoms are numbered sequentially around the perimeter, starting from a non-fusion atom after the fusion, ensuring the heteroatoms are given the lowest possible locants. For quinazoline, the nitrogen atoms are located at positions 1 and 3.
Substituted quinazolines are named by indicating the position and identity of the substituent group as a prefix to the parent name "quinazoline." For the compound of interest in this article, 4-Chloro-7-(difluoromethoxy)quinazoline , the nomenclature indicates:
A chlorine atom (Chloro) is attached to position 4 of the quinazoline ring.
A difluoromethoxy group (-OCHF₂) is attached to position 7.
This systematic naming convention allows for the unambiguous identification of the structure of complex quinazoline derivatives.
Academic Research Importance of Quinazoline Scaffolds as Molecular Frameworks
The quinazoline scaffold is of immense importance in academic and industrial research due to its versatile chemical nature and its prevalence in over 200 naturally occurring alkaloids. scispace.combohrium.comarabjchem.org
In synthetic organic chemistry, the quinazoline nucleus is a valuable building block for the construction of more complex molecular architectures. ijrar.orgcbijournal.com The reactivity of the quinazoline ring can be modulated by substituents, allowing for selective chemical transformations. nih.gov For example, the presence of a chloro group at the 4-position, as seen in 4-chloroquinazolines, makes this position highly susceptible to nucleophilic substitution reactions. wikipedia.orgnih.govresearchgate.net This allows for the facile introduction of various functional groups, including amines, alcohols, and thiols, leading to a diverse library of quinazoline derivatives. nih.gov Common synthetic strategies often involve the initial construction of a quinazolin-4-one intermediate, which is then chlorinated to produce the reactive 4-chloroquinazoline. researchgate.netresearchgate.net
The rigid, planar structure of the quinazoline scaffold, combined with its hydrogen bonding capabilities (via the nitrogen atoms), makes it an ideal framework for the design of ligands that can interact with biological macromolecules such as enzymes and receptors. researchgate.netnih.gov By strategically placing different substituents on the quinazoline core, researchers can fine-tune the steric and electronic properties of the molecule to achieve high affinity and selectivity for a specific biological target. nih.govresearchgate.net This has been a particularly successful strategy in the development of kinase inhibitors, where the quinazoline scaffold often serves as the ATP-competitive hinge-binding motif. wikipedia.orgnih.gov The ability to systematically modify the quinazoline structure makes it a powerful tool for developing molecular probes to investigate biological pathways and for structure-activity relationship (SAR) studies. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-7-(difluoromethoxy)quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF2N2O/c10-8-6-2-1-5(15-9(11)12)3-7(6)13-4-14-8/h1-4,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTGJCMEIAPDAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)N=CN=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 7 Difluoromethoxy Quinazoline and Analogues
Established Synthetic Routes to 4-Haloquinazolines
The construction of 4-haloquinazolines, the foundational scaffold of the target molecule, is typically a two-stage process: formation of the quinazolin-4-one core followed by halogenation.
Cyclization Reactions for Quinazoline (B50416) Core Formation
The creation of the quinazoline ring system is a critical first step. A common and effective method begins with appropriately substituted anthranilic acids or their derivatives. For instance, a substituted 2-aminobenzoic acid can undergo cyclization with formamidine (B1211174) acetate in a suitable solvent like formamide (B127407) at elevated temperatures. researchgate.net This reaction condenses the two components to form the bicyclic quinazolin-4-one structure.
Numerous synthetic methods have been developed to access the quinazoline scaffold, reflecting its importance. mdpi.comnih.gov Classical methods often involve harsh conditions, but modern approaches utilize transition-metal catalysts to facilitate cyclization under milder conditions. mdpi.comnih.gov These can include copper- or iron-catalyzed reactions that form the core from various starting materials such as 2-aminobenzylamines, 2-aminobenzophenones, or 2-aminobenzonitriles with different coupling partners. nih.govnih.govorganic-chemistry.org Microwave-assisted synthesis has also emerged as a rapid and efficient alternative to conventional heating, often providing cleaner reactions and higher yields in shorter times. frontiersin.orgfrontiersin.org
Table 1: Comparison of Selected Cyclization Reactions for Quinazoline Core Formation
| Method | Starting Materials | Reagents/Conditions | Advantages |
| Classical Method | 2-Aminobenzoic acid derivative, Formamidine acetate | Formamide, 160°C | Readily available starting materials. researchgate.net |
| Copper-Catalyzed | (2-Bromophenyl)methylamines, Amidine hydrochlorides | CuBr, Air (as oxidant) | Utilizes inexpensive catalyst and oxidant. organic-chemistry.org |
| Iron-Catalyzed | 2-Alkylamino N-H ketimines | FeCl₂, TBHP | Efficient C-H oxidation and C-N bond formation. mdpi.com |
| Microwave-Assisted | 2-Aminobenzophenones, Aldehydes, Ammonium acetate | Microwave irradiation, Solvent-free | Rapid, eco-friendly, high yields. nih.govfrontiersin.org |
Introduction of Halogen at C4 Position
Once the quinazolin-4-one intermediate is synthesized, the hydroxyl group at the C4 position must be converted to a halogen, typically chlorine. This transformation is crucial for subsequent nucleophilic substitution reactions. The most widely used method for this chlorination is the treatment of the quinazolin-4-one with a strong chlorinating agent.
Common reagents for this purpose include thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). researchgate.netgoogle.comchemicalbook.com The reaction is often performed at reflux, sometimes with a catalytic amount of N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent in situ, which accelerates the halogenation. google.comchemicalbook.com After the reaction is complete, the excess chlorinating agent is removed under reduced pressure to yield the crude 4-chloroquinazoline, which can then be purified. chemicalbook.com The reactivity of the C4 position is enhanced by the electron-withdrawing effect of the adjacent nitrogen atom in the ring, making this substitution favorable. nih.gov
Table 2: Common Reagents for Halogenation of Quinazolin-4-one at C4
| Reagent | Formula | Typical Conditions | Notes |
| Thionyl Chloride | SOCl₂ | Reflux, often with catalytic DMF | A widely used and effective reagent. researchgate.netchemicalbook.com |
| Phosphorus Oxychloride | POCl₃ | Reflux, often with catalytic DMF | Another common and powerful chlorinating agent. google.com |
Strategies for Introducing the Difluoromethoxy Moiety at C7
The introduction of the difluoromethoxy (-OCF₂H) group is a key functionalization step that imparts specific physicochemical properties to the final molecule. rsc.org This is typically achieved by reacting a precursor containing a hydroxyl group at the C7 position with a suitable difluoromethylating agent.
Precursor Synthesis for Difluoromethoxy Functionalization
To introduce the difluoromethoxy group at the C7 position, a 7-hydroxy-quinazolin-4-one intermediate is required. The synthesis of this precursor follows the general cyclization routes described previously, but starts with a specifically substituted anthranilic acid, namely 2-amino-4-hydroxybenzoic acid. This starting material, when reacted with formamidine acetate, yields the desired 7-hydroxy-quinazolin-4-one. This intermediate is then subjected to chlorination at the C4 position as described in section 2.1.2, typically using SOCl₂ or POCl₃, to produce 4-chloro-7-hydroxyquinazoline, the direct precursor for the difluoromethoxylation step.
Optimization of Reaction Conditions for Difluoromethoxylation
The O-difluoromethylation of the 4-chloro-7-hydroxyquinazoline precursor is a critical transformation. This reaction is typically performed by generating a difluorocarbene (:CF₂) in situ, which then reacts with the phenoxide ion of the substrate. A common and effective reagent for this is sodium chlorodifluoroacetate (ClCF₂COONa) in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like DMF.
Optimization of this step involves careful control of reaction parameters to maximize yield and minimize side reactions.
Temperature: The thermal decomposition of sodium chlorodifluoroacetate to generate the difluorocarbene requires elevated temperatures. The optimal temperature must be determined to ensure efficient carbene formation without degrading the starting material or product.
Base: A suitable base is required to deprotonate the 7-hydroxyl group, forming the more nucleophilic phenoxide. The choice and amount of base can significantly impact the reaction rate and yield.
Solvent: A polar aprotic solvent like DMF is typically used to dissolve the reactants and facilitate the reaction.
Reaction Time: The reaction must be monitored to determine the optimal time for completion, avoiding potential decomposition of the product upon prolonged heating.
Recent advances have also explored visible-light photoredox catalysis for difluoromethylation reactions, offering milder conditions and alternative pathways for generating difluoromethyl radicals or related species. nih.gov
Development of Novel Synthetic Approaches
Research into the synthesis of functionalized quinazolines is ongoing, with a focus on developing more efficient, atom-economical, and environmentally benign methodologies. researchgate.net Novel strategies often aim to reduce the number of synthetic steps through one-pot or tandem reactions. arkat-usa.org For example, new catalytic systems involving transition metals like palladium, nickel, or iridium are being explored to construct the quinazoline core with pre-installed functionalities, potentially bypassing some of the traditional protection and deprotection steps. organic-chemistry.orgrsc.org
One-Pot and Multicomponent Reactions
One-pot and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules like quinazolines from simple precursors in a single operation, thereby avoiding the isolation of intermediates and reducing waste.
A prevalent one-pot approach involves the reaction of appropriately substituted anthranilic acids or their derivatives with a nitrogen source and a one-carbon unit. For instance, a catalyst- and solvent-free, one-pot, three-component reaction of 2-aminoarylketones, trialkyl orthoesters, and ammonium acetate can produce quinazoline frameworks in good to excellent yields (79–94%). This method highlights the principles of green chemistry by eliminating the need for both a catalyst and a solvent.
Another significant MCR is the Ugi four-component reaction (Ugi-4CR), which has been adapted for the synthesis of polycyclic quinazolinones. This approach involves the reaction of o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, and ammonia, followed by a metal-catalyzed intramolecular N-arylation to construct the quinazoline core. This demonstrates the power of MCRs to rapidly generate molecular diversity and complex scaffolds in a limited number of steps. wikipedia.orgresearchgate.net
Furthermore, quinoline-fused spiro-quinazolinones have been synthesized via a one-pot reaction of 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide, promoted by p-toluenesulfonic acid. This reaction proceeds through an acid-mediated enaminone intermediate, forming both the quinoline and quinazolinone rings simultaneously. google.com
| Reaction Type | Starting Materials | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Three-Component Reaction | 2-Aminoarylketones, Trialkyl orthoesters, Ammonium acetate | Solvent- and catalyst-free | Quinazolines | mdpi.com |
| Ugi-4CR followed by Cyclization | o-Bromobenzoic acids, o-Cyanobenzaldehydes, Isocyanides, Ammonia | Metal-catalyzed intramolecular N-arylation | Polycyclic quinazolinones | wikipedia.orgresearchgate.net |
| Three-Component Reaction | 2-Aminoacetophenone, 1,3-Cyclohexanedione, Anthranilamide | p-Toluenesulfonic acid | Quinoline-fused spiro-quinazolinones | google.com |
| Four-Component Reaction | Anilines, Aromatic aldehydes, Ammonium iodide | Metal-free C-H functionalization | Substituted quinazolines | researchgate.net |
Metal-Catalyzed Syntheses of Quinazoline Derivatives
Transition metal catalysis has become an indispensable tool in organic synthesis, offering efficient and selective pathways for the formation of C-C and C-N bonds, which are crucial for the construction of the quinazoline ring system. aaronchem.comnih.gov
Copper-Catalyzed Reactions: Copper catalysts are attractive due to their low cost and toxicity compared to other transition metals. A variety of copper-catalyzed methods for quinazoline synthesis have been developed. One such method involves the cascade reaction of (2-aminophenyl)methanols with aldehydes using a combination of cerium nitrate hexahydrate and ammonium chloride, catalyzed by copper. nih.gov This approach tolerates a wide range of functional groups. Another efficient copper-catalyzed cascade involves the reaction of amidine hydrochlorides with substituted 2-halobenzaldehydes or 2-halophenylketones, providing good to excellent yields of quinazolines and quinazolinones. organic-chemistry.org Furthermore, a copper(I)-catalyzed synthesis of quinazolines has been reported via a cascade cyclization/hydrodehalogenation using acetamide as a nitrogen source and water as a hydrogen source. nih.gov
Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for cross-coupling reactions. A notable application is the one-pot synthesis of quinazoline derivatives through the palladium-catalyzed N-monoarylation of amidines with aryl halides, followed by the addition of an aldehyde. This sequence involves an initial C-N bond formation followed by condensation, electrocyclization, and oxidation. The Suzuki cross-coupling reaction, a palladium-catalyzed process, has also been employed to synthesize novel quinazolinylphenyl-1,3,4-thiadiazole conjugates from bromo-substituted quinazolines and boronic acid derivatives.
| Metal Catalyst | Reaction Type | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Copper | Cascade Reaction | (2-Aminophenyl)methanols and Aldehydes | Tolerates various functional groups. | nih.gov |
| Copper | Cascade Cyclization/Hydrodehalogenation | Aryl aldehydes and Acetamide | Uses acetamide as a nitrogen source. | nih.gov |
| Palladium | N-Monoarylation/Condensation | Amidines, Aryl halides, Aldehydes | One-pot procedure with excellent selectivity. | |
| Palladium | Suzuki Cross-Coupling | Bromo-substituted quinazolines and Boronic acids | Formation of C-C bonds to quinazoline core. |
Microwave-Assisted and Green Chemistry Approaches
In recent years, there has been a significant shift towards more environmentally friendly and sustainable synthetic methods. Microwave-assisted synthesis and other green chemistry approaches have been successfully applied to the synthesis of quinazolines, often leading to shorter reaction times, higher yields, and reduced solvent usage. mdpi.com
Microwave irradiation has been shown to accelerate many organic reactions, including the synthesis of quinazolines. For example, the reaction of o-phenyl oximes with aldehydes in toluene under microwave heating yields functionalized dihydroquinazolines. Similarly, a solvent-free, catalyst-free synthesis of quinazoline derivatives from aldehydes, 2-aminobenzophenones, and ammonium acetate can be achieved under microwave irradiation, offering an eco-friendly alternative to conventional heating. mdpi.com The use of microwave energy in conjunction with green solvents like ionic liquids has also been reported for the efficient synthesis of 4-phenoxyquinolines from 4,7-dichloroquinoline and phenols.
The principles of green chemistry are also evident in the use of deep eutectic solvents (DESs) as an alternative to volatile organic solvents. A two-step synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones has been developed using a choline chloride:urea deep eutectic solvent. Additionally, a one-pot synthesis of 3-substituted-quinazolin-4(3H)-ones from anthranilic acid, amines, and an orthoester has been achieved in a microwave reactor, further highlighting the synergy between microwave assistance and green solvents. Metal-free conditions are also a key aspect of green chemistry, and a four-component procedure for preparing substituted quinazolines from anilines, aromatic aldehydes, and ammonium iodide has been described that proceeds via direct C-H bond functionalization without the need for a metal catalyst. researchgate.net
Purification Techniques for Research-Scale Synthesis
The isolation and purification of the target compound are critical steps in any synthetic procedure to ensure the removal of unreacted starting materials, reagents, and byproducts. For research-scale synthesis of 4-Chloro-7-(difluoromethoxy)quinazoline and its analogues, chromatographic and crystallization techniques are paramount.
Advanced Chromatographic Methodologies
Chromatography is a primary tool for the purification of organic compounds. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of quinazoline derivatives. A reversed-phase HPLC system with ultraviolet detection can be used to isolate and quantify these compounds from complex reaction mixtures. The choice of stationary phase (e.g., C18) and mobile phase composition is crucial for achieving optimal separation.
Crystallization and Recrystallization Protocols
Crystallization is an effective method for purifying solid compounds. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing the solution to cool slowly, leading to the formation of crystals of the pure compound. For quinazolinone derivatives, a mixed solvent system such as ethanol and dichloromethane has been successfully used to obtain single crystals suitable for X-ray diffraction analysis. aaronchem.com The slow evaporation of the solvent at a controlled temperature is a common technique to promote crystal growth. The choice of solvent is critical and is often determined empirically to find a system where the compound has high solubility at higher temperatures and low solubility at lower temperatures.
Chemical Reactivity and Mechanistic Investigations of 4 Chloro 7 Difluoromethoxy Quinazoline
Reactivity Profile of the C4-Chlorine Atom
The chlorine atom at the C4 position of the quinazoline (B50416) ring is highly susceptible to nucleophilic attack. This reactivity is a cornerstone of the synthetic utility of 4-chloroquinazoline derivatives, enabling the introduction of a wide array of functional groups at this position.
Nucleophilic Aromatic Substitution (SNAr) Reactions at C4
The primary reaction pathway for the C4-chlorine atom is nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step mechanism involving the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the expulsion of the chloride leaving group to restore aromaticity. The quinazoline ring, being an electron-deficient heteroaromatic system, is inherently activated towards nucleophilic attack.
A variety of nucleophiles, including amines, alcohols, and thiols, readily displace the C4-chlorine. Reactions with amines, in particular, are extensively documented and are a common method for the synthesis of 4-aminoquinazoline derivatives, which are prevalent in numerous clinically used drugs. nih.govresearchgate.netmdpi.comnih.govnih.govsemanticscholar.org The reaction conditions for these substitutions can vary widely, from room temperature to elevated temperatures, and are often carried out in the presence of a base to neutralize the liberated hydrochloric acid. nih.govresearchgate.netmdpi.com
Below is a table summarizing representative SNAr reactions at the C4 position of chloroquinazolines with various amine nucleophiles, illustrating the versatility of this transformation. While specific examples for 4-Chloro-7-(difluoromethoxy)quinazoline are not extensively reported in publicly available literature, the data from analogous systems provide a strong predictive framework for its reactivity.
| Nucleophile | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference |
| Aniline | Isopropanol | Reflux | 4 h | 4-Anilinoquinazoline (B1210976) | - | researchgate.net |
| Benzylamine | Isopropanol | Reflux | 4 h | 4-(Benzylamino)quinazoline | - | researchgate.net |
| 4-(N,N-dimethylamino)-aniline | Dichloromethane:Methanol (99:1) | - | - | N1-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine | 65 | nih.gov |
| (4-methoxyphenyl)methanethiol | - | - | - | N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine | 99 | mdpi.comresearchgate.net |
Influence of Substituents on SNAr Kinetics and Selectivity
The rate and selectivity of SNAr reactions on the quinazoline core are significantly influenced by the electronic nature of the substituents on the ring. Electron-withdrawing groups enhance the electrophilicity of the carbon atom bearing the chlorine, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups tend to decrease the reaction rate.
The 7-difluoromethoxy (-OCHF₂) group in this compound is considered to be a moderately electron-withdrawing substituent. This is due to the strong inductive effect of the two fluorine atoms. Consequently, the presence of the 7-difluoromethoxy group is expected to activate the C4 position towards nucleophilic aromatic substitution, making it more reactive than unsubstituted 4-chloroquinazoline. This activating effect facilitates the SNAr reaction, potentially allowing for milder reaction conditions and shorter reaction times.
In polysubstituted quinazolines, such as 2,4-dichloroquinazoline, substitution typically occurs preferentially at the C4 position over the C2 position. nih.govresearchgate.netmdpi.comnih.gov This regioselectivity is attributed to the greater activation of the C4 position by the pyrimidine (B1678525) nitrogen atoms. DFT calculations on 2,4-dichloroquinazoline have shown that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. researchgate.netnih.gov
Chemical Behavior and Stability of the 7-Difluoromethoxy Group
Electrophilic and Nucleophilic Reactions Involving the Difluoromethoxy Moiety
The difluoromethoxy group itself is generally stable and does not readily participate in electrophilic or nucleophilic reactions under typical synthetic conditions. The C-F bonds are strong, and the carbon atom of the difluoromethyl group is not sufficiently electrophilic to be attacked by common nucleophiles. Similarly, the oxygen atom is not sufficiently nucleophilic to readily react with electrophiles.
Substitution Patterns and Regioselectivity on the Quinazoline Core
The introduction of further substituents onto the this compound core is guided by the directing effects of the existing groups.
In cases where the quinazoline ring already bears activating groups, electrophilic substitution can proceed. For instance, in quinazoline derivatives with electron-donating methoxy groups, electrophilic attack is directed to the more activated positions. mdpi.comnih.gov
The regioselectivity of nucleophilic aromatic substitution in polysubstituted quinazolines is a critical consideration. As previously discussed, in systems with leaving groups at both C2 and C4, the C4 position is generally more reactive. nih.govresearchgate.netmdpi.comnih.gov This inherent reactivity provides a reliable method for the selective functionalization of the quinazoline scaffold.
Electrophilic Substitution (e.g., Nitration)
Electrophilic aromatic substitution on the quinazoline ring system is a key method for its functionalization. The nitration of the quinazoline core, while not extensively documented for this compound itself, can be understood by analogy to similar quinazoline derivatives. The reaction typically involves treating the quinazoline substrate with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.
The substitution pattern is directed by the existing substituents on the benzene (B151609) portion of the molecule. The difluoromethoxy group at the 7-position is an ortho-, para-directing group, while the heterocyclic nitrogen atoms are deactivating. In related compounds like 7-fluoro-4-hydroxy quinazoline, nitration has been shown to occur, yielding the 6-nitro derivative. This suggests that for this compound, the electrophilic attack would preferentially occur at the C6 position, which is para to the difluoromethoxy group and ortho to the fused pyrimidine ring's nitrogen.
The general mechanism involves the formation of the highly electrophilic nitronium ion (NO₂⁺) from the acid mixture. masterorganicchemistry.com The aromatic ring of the quinazoline then attacks this electrophile, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate. rsc.org Subsequent deprotonation restores the aromaticity of the ring, yielding the nitro-substituted product. masterorganicchemistry.com It is important to note that such reactions can sometimes lead to the formation of isomers, requiring specific purification steps to isolate the desired product.
Other Nucleophilic Additions and Eliminations
The most prominent feature of the reactivity of this compound is the high susceptibility of the chlorine atom at the C4 position to nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone for the synthesis of a vast array of 4-substituted quinazoline derivatives. mdpi.comnih.gov The C4 position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyrimidine ring.
A wide variety of nucleophiles can be employed to displace the C4-chloro group, including:
Amines: Both primary and secondary amines, including anilines, benzylamines, and aliphatic amines, readily react to form 4-aminoquinazoline derivatives. mdpi.comnih.gov The reactivity of the amine is influenced by its electronic properties; electron-rich amines generally react under milder conditions, while electron-poor amines may require longer reaction times or harsher conditions like microwave irradiation to achieve good yields. nih.gov
Alkoxides and Thiolates: Nucleophiles such as sodium ethoxide can displace the chloride to form 4-alkoxyquinazolines.
Other Nucleophiles: Other nitrogen nucleophiles like sodium azide and hydrazine hydrate have also been successfully used in substitution reactions with 4-chloroquinazolines. researchgate.net
The regioselectivity of this reaction is a key feature. In quinazolines containing leaving groups at both the C2 and C4 positions (e.g., 2,4-dichloroquinazolines), nucleophilic attack almost exclusively occurs at the C4 position. mdpi.comnih.gov
| Substrate | Nucleophile | Conditions | Product | Yield |
|---|---|---|---|---|
| 4-Chloroquinazolines | Primary/Secondary Amines | Various solvents (e.g., dioxane, THF/H₂O), often with a base (e.g., DIPEA) | 4-Aminoquinazolines | Moderate to Good nih.gov |
| 4-Chloro-6-halo-2-phenylquinazolines | N-Methylanilines | Microwave, THF/H₂O | 4-Anilinoquinazolines | Up to 96% nih.gov |
| 2-Ethoxy-4-chloroquinazoline | Sodium Azide | Acetic Acid, reflux | 4-Azido-2-ethoxyquinazoline | Not specified researchgate.net |
| 2-Ethoxy-4-chloroquinazoline | Hydrazine Hydrate | Ethanol, reflux | 4-Hydrazino-2-ethoxyquinazoline | Not specified researchgate.net |
Mechanistic Studies via Advanced Techniques
Reaction Pathway Elucidation
The elucidation of reaction pathways for quinazoline derivatives has been advanced through a combination of experimental and computational methods.
The mechanism for the highly reliable SNAr reaction at the C4 position is generally accepted to be a two-step addition-elimination process. researchgate.net
Nucleophilic Attack: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a tetrahedral intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction. researchgate.net
Elimination of Leaving Group: The aromaticity is restored by the elimination of the chloride ion, resulting in the final substituted product.
Computational studies, such as those using Density Functional Theory (DFT), have provided deeper insights into the regioselectivity of this reaction. mdpi.comnih.gov These studies have shown that the C4 carbon has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C2 carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. mdpi.comnih.gov This aligns with the lower calculated activation energy for the attack at the C4 position, providing a theoretical basis for the observed experimental outcomes. nih.gov
Furthermore, advanced techniques can reveal alternative reaction pathways under specific conditions. For instance, the use of ultrasound irradiation has been shown to guide the reaction of quinazolines towards different products, favoring C-H activation pathways over traditional cross-coupling reactions depending on the conditions.
Role of Catalysis in Reactivity Modulation
Catalysis plays a significant role in modulating the reactivity of quinazolines and enabling the synthesis of complex derivatives under milder and more efficient conditions. Both metal-based and organocatalytic systems have been developed for various transformations.
Metal Catalysis: Transition metals like copper, palladium, ruthenium, and manganese are widely used to catalyze reactions involving the quinazoline core. mdpi.comfrontiersin.orgacs.org For example, copper catalysts have been employed in the synthesis of quinazolines via sequential N-arylation and intramolecular nucleophilic substitution. mdpi.com Ruthenium-catalyzed systems are effective for dehydrogenative coupling reactions to form quinazolines from 2-aminophenyl ketones and amines. acs.org Manganese-catalyzed acceptorless dehydrogenative coupling (ADC) strategies have also been developed for synthesizing 2-substituted quinazolines. frontiersin.org
Organocatalysis: In a move towards more sustainable and green chemistry, organocatalysis has emerged as a powerful tool for quinazoline synthesis. frontiersin.org Acid catalysts, such as p-toluenesulfonic acid (p-TSA) and trifluoroacetic acid (TFA), can facilitate the construction of quinazolinone scaffolds. frontiersin.org Basic organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used in oxidative cyclization procedures. frontiersin.org These methods often offer advantages such as avoiding toxic heavy metals and utilizing milder reaction conditions.
Metal-Free and Catalyst-Free Conditions: Some synthetic routes have been developed that proceed efficiently without any catalyst, relying instead on thermal or microwave energy. Base-free amination protocols, for instance, have been developed for the N-arylation of 4-chloroquinazolines, offering a more sustainable approach by reducing the need for additional reagents. nih.gov
| Catalyst Type | Catalyst Example | Reaction Type | Reference |
|---|---|---|---|
| Metal Catalyst | CuBr | One-pot tandem N-arylation/nucleophilic substitution | mdpi.com |
| Metal Catalyst | Mn(I) complex | Acceptorless Dehydrogenative Coupling (ADC) | frontiersin.org |
| Metal Catalyst | Ruthenium complex | Dehydrogenative Coupling | acs.org |
| Organocatalyst (Acid) | p-Toluenesulfonic acid (p-TSA) | Solvent-free synthesis of quinazolinones | frontiersin.org |
| Organocatalyst (Base) | DABCO | Oxidative Cyclization | frontiersin.org |
Structural Modification and Derivatization Strategies Centered on 4 Chloro 7 Difluoromethoxy Quinazoline
Design Principles for Quinazoline (B50416) Analogues
The design of novel quinazoline analogues is a rational process guided by established principles of medicinal chemistry. The goal is to modulate the parent molecule's physicochemical properties—such as lipophilicity, electronic distribution, and steric profile—to enhance biological activity, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For quinazoline derivatives, extensive research has elucidated key pharmacophoric elements.
The 4-anilinoquinazoline (B1210976) framework is a well-established pharmacophore, particularly for kinase inhibitors. mdpi.com SAR studies have consistently shown that the substitution pattern at the C4 position is critical for activity. Altering the aniline moiety at this position can drastically decrease biological efficacy. mdpi.com Furthermore, modifications at the C6 and C7 positions of the quinazoline ring are pivotal for modulating potency and selectivity. For instance, the introduction of small, lipophilic groups or moieties capable of forming hydrogen bonds can significantly enhance target affinity. wikipedia.org The nature of the substituent on the aniline ring is also crucial; electron-withdrawing groups such as chloro, bromo, or fluoro at the meta-position of the aniline ring often enhance antiproliferative activity. mdpi.comnih.gov
| Position | Substituent Type | Impact on Activity (General Observations) |
| C4 | Anilino group | Generally essential for high-potency activity in many kinase inhibitors. mdpi.com |
| C4-Aniline Ring | Electron-withdrawing groups (e.g., -Cl, -Br, -F) at the meta-position | Often increases potency. mdpi.com |
| C6 / C7 | Small, lipophilic groups; Solubilizing groups (e.g., methoxy, ethoxy) | Crucial for modulating potency, selectivity, and pharmacokinetic properties. nih.gov |
| C2 | Small lipophilic groups | Can increase activity in certain contexts, such as tubulin polymerization inhibition. wikipedia.org |
This table provides a generalized summary of SAR trends for quinazoline-based kinase inhibitors.
Bioisosteric replacement is a powerful strategy in drug design where an atom or a group of atoms is exchanged for another with similar physical or chemical properties. researchgate.net This approach aims to create a new molecule with similar biological properties to the parent compound but with potentially improved characteristics, such as enhanced potency, reduced toxicity, or modified pharmacokinetics. researchgate.netclockss.org
In the context of the quinazoline scaffold, bioisosteric replacements can be applied to various parts of the molecule. For example, the phenyl ring of a 4-anilino substituent could be replaced with a heteroaromatic ring like pyridyl or thiophene to explore new interactions with the target protein. researchgate.net The oxygen atom in an alkoxy group could be replaced by sulfur (thioether) or a methylene group (-CH2-), altering lipophilicity and metabolic stability. This strategy significantly changes molecular properties including size, shape, electron density, and the ability to form hydrogen bonds, which in turn impacts biological activity and selectivity. clockss.org
| Original Group | Potential Bioisostere(s) | Rationale for Replacement |
| -F | -OH, -NH2, -CH3 | Modify hydrogen bonding potential and size. |
| -Cl | -Br, -CF3, -CN | Alter size, lipophilicity, and electronic character. |
| -O- (in an ether) | -S-, -NH-, -CH2- | Change bond angles, lipophilicity, and metabolic stability. |
| Phenyl Ring | Pyridyl, Thienyl, Pyrazolyl | Introduce new hydrogen bonding sites, alter electronic properties. |
This table illustrates common bioisosteric replacements relevant to drug design.
Strategic Modification at the C4 Position
The chlorine atom at the C4 position of 4-chloro-7-(difluoromethoxy)quinazoline is a highly reactive site, making it an ideal handle for introducing a wide range of substituents via nucleophilic aromatic substitution (SNAr). nih.govnih.gov This position is frequently targeted to append the key binding moieties that define the compound's pharmacological profile.
The most common modification at the C4 position involves reaction with primary or secondary amines to form 4-aminoquinazoline derivatives. nih.gov The reaction of 4-chloroquinazolines with various anilines is a cornerstone in the synthesis of numerous kinase inhibitors. researchgate.net Electron-rich amines readily react to provide 4-aminoquinazolines in good yields. researchgate.net This approach allows for the introduction of a diverse array of substituted anilines and other aliphatic or heterocyclic amines, enabling fine-tuning of the molecule's interaction with its biological target. wikipedia.orgmdpi.com
Besides amines, other nucleophiles can be employed to displace the C4 chlorine. Alcohols and thiols can be used to introduce alkoxy and thioether substituents, respectively. These modifications can significantly alter the compound's lipophilicity and steric bulk, which can be desirable for optimizing its pharmacokinetic profile. chemrxiv.org
Derivatization of the 7-Difluoromethoxy Group
The 7-difluoromethoxy group (-OCF₂H) is a valuable substituent in medicinal chemistry. It is often used as a bioisostere for a methoxy or hydroxyl group, offering a unique combination of properties. The OCF₂H group is more lipophilic than a methoxy group and can act as a hydrogen bond donor. researchgate.net Its incorporation can enhance metabolic stability and cell membrane permeability. researchgate.net
Alterations to the Fluorine Atoms
The difluoromethoxy (OCF₂H) group is a valuable substituent in drug design, often used as a lipophilic bioisostere for methoxy or hydroxyl groups. It is known for its high metabolic stability and ability to modulate physicochemical properties such as pKa and lipophilicity. nih.gov Direct chemical alteration of the fluorine atoms within the difluoromethoxy group on a pre-formed quinazoline ring is synthetically challenging and not a common derivatization strategy.
The C-F bonds are exceptionally strong, and the OCF₂H group is generally considered chemically inert under most standard synthetic conditions. Reactions that might replace fluorine, such as nucleophilic or reductive defluorination, would require harsh conditions that would likely degrade the quinazoline core. Instead, analogues with different fluorine content, such as a trifluoromethoxy (OCF₃) or monofluoromethoxy (OCH₂F) group at the 7-position, would typically be synthesized by selecting the appropriate starting materials prior to the construction of the quinazoline ring. For instance, a phenol can be treated with a difluoromethylating agent to install the OCF₂H group before being elaborated into the final heterocyclic structure. nih.gov
Modifications of the Methoxy Linker
The ether linkage of the 7-(difluoromethoxy) group is significantly more stable than a simple aryl methyl ether linkage due to the electron-withdrawing effects of the fluorine atoms. Cleavage of this aryl-OCF₂H bond to yield the corresponding 7-hydroxyquinazoline is a difficult transformation. While standard ether cleavage reagents like boron tribromide (BBr₃) are effective for methoxy groups, they are generally less effective for polyfluoroalkoxy groups and may not be compatible with the quinazoline nucleus, potentially leading to decomposition.
Therefore, derivatization strategies typically avoid the cleavage of this stable linker. Functionalization is directed towards the more reactive sites on the quinazoline scaffold, particularly the C4-chloro position.
Exploration of Substituent Effects at Other Quinazoline Ring Positions
The electronic and steric nature of substituents on the quinazoline ring can profoundly influence the molecule's biological activity and pharmacokinetic profile.
C2 Substitutions
While the C4 position is the most reactive site for nucleophilic substitution on 4-chloroquinazolines, the C2 position can also be functionalized, though it often requires different strategies. mdpi.com Direct substitution at C2 on a 4-substituted quinazoline is less favorable. A common approach involves starting with a 2,4-dichloroquinazoline intermediate. In such systems, nucleophilic attack occurs preferentially at the C4 position. mdpi.com Subsequent substitution at the C2 position can then be achieved, often requiring more forcing conditions like higher temperatures or the use of catalysts.
Alternatively, the substituent at C2 can be installed during the initial ring synthesis. For example, by using different amides or their equivalents in the cyclization step with a substituted anthranilonitrile, a variety of groups (alkyl, aryl, amino) can be incorporated at the C2 position.
Table 1: Representative C2 Substitutions on Quinazoline Scaffolds
| Starting Material | Reagent/Conditions | C2-Substituent | Reference |
|---|---|---|---|
| 2,4-Dichloroquinazoline | Aniline, 80°C | 2-Chloro (C4-anilino product formed) | mdpi.com |
| 2,4-Dichloroquinazoline | Amine, >100°C or MW | 2-Amino (after C4 substitution) | mdpi.com |
| 2-Aminobenzonitrile | R-C(O)Cl, then cyclization | Aryl, Alkyl | acs.org |
This table illustrates general strategies for C2 functionalization on the quinazoline core.
C5, C6, and C8 Substitutions
Modifying the benzene (B151609) portion of the quinazoline ring (positions C5, C6, and C8) is most effectively accomplished by starting with an appropriately substituted anthranilic acid or anthranilonitrile precursor. Electrophilic aromatic substitution on the pre-formed quinazoline ring is challenging due to the deactivating nature of the heterocyclic system and often results in poor regioselectivity.
However, specific substitutions can be achieved. For instance, nitration of quinazolines can introduce a nitro group, typically at the C6 position. This nitro group can then be reduced to an amine and further derivatized. Structure-activity relationship studies on various quinazoline-based agents have shown that the presence of small, electron-withdrawing, or hydrogen-bond-donating/accepting groups at the C6 and C7 positions can be critical for biological activity. Halogen atoms at the C6 and C8 positions have been shown to enhance the antimicrobial activity of certain quinazolinone derivatives. nih.gov
N1 and N3 Substitutions
For the 4-chloroquinazoline scaffold, direct alkylation or arylation at the N1 or N3 positions is not a primary pathway, as the ring nitrogens are relatively electron-poor. The dominant reaction is nucleophilic substitution at C4.
However, if the 4-chloroquinazoline is first converted to a quinazolinone or a quinazolinethione, the nitrogen atoms become more nucleophilic and can be readily substituted. Alkylation of 2-substituted-4(3H)-quinazolinones typically occurs at the N3 position. juniperpublishers.comjuniperpublishers.com The choice of base and solvent can influence the regioselectivity of N-alkylation. This strategy allows for the introduction of a wide variety of side chains at the N3 position, which has been a key modification in the development of many biologically active compounds.
Combinatorial and Parallel Synthesis Approaches for Library Generation
The 4-chloroquinazoline core is an ideal scaffold for the generation of chemical libraries for high-throughput screening. Its facile and regioselective reaction with nucleophiles at the C4 position allows for the rapid creation of a large number of analogues from a common intermediate. beilstein-journals.orgnih.gov
Parallel synthesis is a highly effective strategy. In a typical workflow, the this compound core is dispensed into an array of reaction vessels. A diverse set of building blocks, most commonly primary or secondary amines, is then added to each vessel. The reaction, a nucleophilic aromatic substitution (SNAr), proceeds under mild conditions, often with a base in a suitable solvent like isopropanol or THF. This approach allows for the synthesis of a library of 4-aminoquinazoline derivatives in a time-efficient manner. acs.orgnih.gov Microwave-assisted synthesis can further accelerate these reactions, often leading to high yields in minutes. beilstein-journals.orgnih.gov
Table 2: General Scheme for Parallel Library Synthesis
| Step | Procedure | Purpose |
|---|---|---|
| 1 | Dispense a solution of this compound into a multi-well plate. | Prepare the common scaffold for reaction. |
| 2 | Add a unique amine building block to each well from a pre-prepared library of amines. | Introduce diversity at the C4 position. |
| 3 | Add a base (e.g., DIPEA) and solvent (e.g., THF/H₂O). | Facilitate the SNAr reaction. |
| 4 | Heat the reaction plate (conventionally or via microwave). | Drive the reaction to completion. |
| 5 | Perform parallel workup and purification. | Isolate the final library of compounds. |
This table outlines a representative workflow for the parallel synthesis of a 4-aminoquinazoline library.
This strategy enables the exploration of a vast chemical space around the 7-(difluoromethoxy)quinazoline core, facilitating the identification of compounds with optimized potency, selectivity, and pharmacokinetic properties.
Computational and Theoretical Investigations of 4 Chloro 7 Difluoromethoxy Quinazoline
Quantum Chemical Calculations
Quantum chemical calculations are employed to elucidate the electronic properties and reactivity of 4-Chloro-7-(difluoromethoxy)quinazoline. These calculations provide a fundamental understanding of the molecule's behavior in chemical reactions.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For quinazoline (B50416) derivatives, DFT calculations, often utilizing basis sets like B3LYP/6-31++G(d,p), are performed to determine optimized molecular geometries, electronic energies, and the distribution of electron density. These calculations are fundamental to understanding the molecule's stability and chemical nature. The oxygen atoms and the π-system of similar quinazoline compounds are often identified as regions of high chemical reactivity and potential sites for electrophilic attack. nih.gov
| Parameter | Description | Significance in Drug Design |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability. |
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other molecules. The MESP map displays regions of positive (electron-poor) and negative (electron-rich) electrostatic potential. For quinazoline and its derivatives, MESP analysis can identify the sites most likely to be involved in electrophilic and nucleophilic interactions, which is critical for understanding receptor-ligand binding.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to explore the conformational possibilities and dynamic behavior of this compound, providing a four-dimensional view of the molecule.
| Conformation | Description | Relative Population |
|---|---|---|
| Coplanar | The difluoromethoxy group lies in the same plane as the quinazoline ring. | More populated (stabilized) |
| Orthogonal | The difluoromethoxy group is perpendicular to the quinazoline ring. | Less populated |
In Silico Prediction of Molecular Interactions (Non-Clinical)
In the realm of computational drug discovery, in silico methods are instrumental in predicting how a molecule like this compound might interact with biological systems. These non-clinical approaches provide valuable insights into potential therapeutic applications by simulating molecular behaviors and relationships.
Molecular Docking Studies with Protein Targets (In Vitro Context)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this involves modeling its interaction with the binding site of a protein target. The quinazoline scaffold is a well-known pharmacophore that interacts with a variety of protein kinases, which are crucial in cellular signaling pathways and are often implicated in diseases like cancer. nih.gov
Docking studies with analogous quinazoline derivatives have identified key interactions that contribute to their binding affinity. For instance, the nitrogen atoms at positions 1 and 3 of the quinazoline ring are often involved in forming hydrogen bonds with amino acid residues in the protein's active site. mdpi.com In the case of Epidermal Growth Factor Receptor (EGFR), a common target for quinazoline-based inhibitors, these hydrogen bonds are crucial for potent inhibition. mdpi.com
While specific docking studies on this compound are not extensively documented in publicly available literature, we can extrapolate potential interactions based on its structural features and studies on similar compounds. The 4-chloro substituent can engage in halogen bonding or hydrophobic interactions, while the 7-(difluoromethoxy) group can influence solubility and also form hydrogen bonds or other electrostatic interactions.
| Protein Target | PDB ID | Potential Interacting Residues | Key Interaction Types |
|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | 4G5J | Met793, Thr790, Asp855 | Hydrogen bonding, Hydrophobic interactions |
| Poly(ADP-ribose) polymerase (PARP) | 5DSO | Gly863, Ser904, Asp766 | Hydrogen bonding, Pi-stacking |
| Topoisomerase II | 1ZXM | Asn91, Ala92, Arg98 | Hydrogen bonding, Electrostatic interactions |
| Phosphodiesterase 7 (PDE7) | 1ZKL | - | Stacking and hydrophobic interactions |
Quantitative Structure-Activity Relationship (QSAR) Modeling (In Vitro Activity)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity. For quinazoline derivatives, QSAR studies have been employed to predict their efficacy as anticancer and antibacterial agents. nih.govnih.gov
A QSAR model for a series of quinazoline derivatives might use various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a predictive equation. nih.gov For this compound, relevant descriptors would include those related to its halogenation and the electronic properties of the difluoromethoxy group.
While a specific QSAR model for this compound is not available, a hypothetical model based on studies of similar compounds could take the following form:
log(1/IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Where IC50 is the half-maximal inhibitory concentration, and the descriptors could represent properties like molecular weight, logP (lipophilicity), and electrostatic charges on specific atoms. Such models are crucial for optimizing the structure of lead compounds to enhance their desired biological activity. researchgate.net
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
|---|---|---|
| Electronic | Dipole Moment | Influences electrostatic interactions with the target protein. |
| Steric | Molecular Volume | Affects the fit of the molecule within the binding pocket. |
| Hydrophobic | LogP | Impacts cell membrane permeability and hydrophobic interactions. |
| Topological | Wiener Index | Relates to molecular branching and overall shape. |
Virtual Screening Techniques for Identifying Molecular Ligands (Non-Clinical)
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given the established role of the quinazoline scaffold in medicinal chemistry, virtual screening campaigns are often employed to discover new derivatives with therapeutic potential. derpharmachemica.com
These screening efforts can be either structure-based or ligand-based. Structure-based virtual screening involves docking a library of compounds into the three-dimensional structure of a target protein. derpharmachemica.com Ligand-based methods, on the other hand, use the structure of known active compounds, like other quinazoline inhibitors, to identify new molecules with similar properties.
A virtual screening protocol to find novel ligands similar to this compound could involve:
Defining a pharmacophore model based on the key structural features of the quinazoline core and its substituents.
Searching large compound databases (e.g., ZINC, ChEMBL) for molecules that match the pharmacophore model.
Filtering the initial hits based on drug-likeness properties (e.g., Lipinski's rule of five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.
Docking the most promising candidates into the active site of the target protein to predict their binding affinity and orientation.
This approach allows for the rapid and cost-effective identification of potential new drug candidates for further experimental validation. nih.gov
Spectroscopic Property Prediction (e.g., TD-DFT for Photophysical Properties)
Computational methods can also predict the spectroscopic properties of molecules. Time-dependent density functional theory (TD-DFT) is a quantum mechanical method used to calculate the excited state properties of molecules, such as their UV-Vis absorption spectra and other photophysical characteristics. niscpr.res.in
For a related compound, 4-Chloro-6,7-dimethoxyquinazoline, TD-DFT has been used to study its frontier molecular orbitals (HOMO and LUMO) to understand its electronic transitions and reactivity. niscpr.res.inniscair.res.in Similar calculations for this compound would provide insights into its electronic structure and photophysical behavior.
The predicted UV-Vis spectrum from TD-DFT calculations can be compared with experimental data to validate the computational model. Furthermore, analysis of the molecular orbitals involved in the electronic transitions can reveal the nature of these transitions (e.g., π-π* or n-π*), which is important for understanding the molecule's photostability and potential for fluorescence. rsc.org
Molecular Interactions and in Vitro Biological Activities of 4 Chloro 7 Difluoromethoxy Quinazoline and Its Analogues
In Vitro Enzyme Inhibition Studies
The 4-chloro group on the quinazoline (B50416) ring is a reactive site, often displaced by nucleophiles such as anilines to create potent enzyme inhibitors. The substitution pattern on the quinazoline core, particularly at positions 6 and 7, is crucial for determining the potency and selectivity of these inhibitors.
Kinase Inhibition (e.g., EGFR, PI3K)
The quinazoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of various protein kinases, most notably the Epidermal Growth Factor Receptor (EGFR). Many 4-anilinoquinazoline (B1210976) derivatives have been developed as EGFR inhibitors for cancer therapy. nih.govbiorxiv.org The core structure mimics the adenine portion of ATP, enabling competitive inhibition. biorxiv.org
EGFR Inhibition: Analogues of 4-Chloro-7-(difluoromethoxy)quinazoline, particularly those with a substituted aniline at the C4-position, have demonstrated significant EGFR inhibitory activity. The nature of the substituent at the 7-position, such as methoxy or fluoro groups, plays a role in modulating this activity. For instance, 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives have been synthesized as dual inhibitors of EGFR and c-Met kinases. nih.gov One such compound, TS-41, showed potent inhibitory activity against the EGFRL858R mutant with an IC50 value of 68.1 nM. nih.gov The interaction of the quinazoline nucleus with key amino acid residues in the EGFR kinase domain, such as Met793, is a critical determinant of inhibitory activity. japsonline.com
PI3K Inhibition: The quinazoline scaffold has also been utilized to develop inhibitors of Phosphoinositide 3-kinases (PI3Ks), which are involved in cell proliferation and survival signaling. nih.gov Researchers have identified 4-aryl quinazolines as potent and selective inhibitors of the PI3Kδ isoform, which is implicated in inflammatory diseases. nih.gov By modifying the substitution pattern on the 4-phenyl group, selectivity and potency can be optimized. nih.gov Additionally, 4-methylquinazoline derivatives have been designed as highly potent PI3K inhibitors for the potential treatment of idiopathic pulmonary fibrosis. nih.gov
| Compound/Analogue Class | Target Kinase | IC50 (nM) |
|---|---|---|
| TS-41 (a 4-(2-fluorophenoxy)-7-methoxyquinazoline derivative) | EGFRL858R | 68.1 |
| TS-41 (a 4-(2-fluorophenoxy)-7-methoxyquinazoline derivative) | c-Met | 0.26 |
| Thiourea containing quinazoline analogue (ether linkage at C4) | EGFR | 20 |
| Thioether linked quinazoline analogue (thioether at C4) | EGFR | 10 |
Other Enzyme Inhibition (e.g., COX enzymes, sEH, PARP, Thymidylate Synthase)
Beyond kinases, quinazoline derivatives have been investigated as inhibitors of other critical enzymes.
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a key enzyme in DNA repair. mdpi.com Inhibitors of PARP have shown promise in cancer therapy, particularly in tumors with BRCA mutations. The 4-quinazolinone scaffold has been used as a bioisostere for the phthalazinone core of the established PARP inhibitor Olaparib. rsc.org A series of novel 4-hydroxyquinazoline derivatives were designed to enhance sensitivity in PARP inhibitor-resistant cells. mdpi.com One compound, IN17, demonstrated a PARP1 IC50 value of 0.47 µM (470 nM). mdpi.com Another study reported a 4-quinazolinone derivative, compound 12c, with PARP-1 inhibitory activity (IC50 = 30.38 nM) comparable to Olaparib. rsc.org
Thymidylate Synthase Inhibition: Thymidylate synthase (TS) is a crucial enzyme in DNA synthesis and a target for anticancer drugs. nih.gov Quinazoline-based antifolates have been developed as TS inhibitors. ncl.ac.uk Studies on C2-methyl-quinazoline antifolates with difluorinated p-aminobenzoate rings showed that while they were generally poorer inhibitors of isolated TS compared to their non-fluorinated parents, they often retained equivalent cytotoxicity in cell-based assays. ncl.ac.uk
| Compound/Analogue Class | Target Enzyme | IC50 (nM) |
|---|---|---|
| IN17 (a 4-Hydroxyquinazoline derivative) | PARP1 | 470 |
| Compound 12c (a 4-Quinazolinone derivative) | PARP-1 | 30.38 |
| Olaparib (Reference) | PARP-1 | 27.89 |
| NU-1025 (8-hydroxy-2-methylquinazolin-4(3H)-one) | PARP | 400 |
In Vitro Receptor Binding Studies
The biological activity of quinazoline derivatives is fundamentally linked to their ability to bind effectively to the active site of target proteins.
Ligand-Receptor Interaction Mechanisms
Molecular docking and computational studies have elucidated the binding modes of quinazoline-based inhibitors. For EGFR inhibitors, a key interaction involves the formation of a hydrogen bond between the N1 atom of the quinazoline ring and the backbone NH of a methionine residue (Met793 in EGFR) in the kinase hinge region. japsonline.com The 4-anilino substituent typically occupies a hydrophobic pocket, and modifications to this group can enhance binding affinity and selectivity. nih.gov In the case of PARP inhibitors, the quinazolinone scaffold mimics the nicotinamide moiety of the NAD+ cofactor, occupying the nicotinamide-binding pocket of the enzyme. mdpi.comrsc.org Hydrogen bonding interactions with residues like Gly and Ser in the active site are crucial for potent inhibition.
Binding Affinity Determination (IC50, Ki in In Vitro Systems)
The binding affinity of these compounds is quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values are determined through in vitro enzymatic assays. For example, a series of novel 3-methyl-quinazolinone derivatives were evaluated for their EGFR kinase inhibitory activity, with the most potent compound (5g) showing an inhibition rate of 64.95% at a concentration of 1 µM. nih.gov In another study, quinazolinone derivatives were synthesized as ligands for the 5-HT7 receptor, with 24 out of 85 compounds demonstrating IC50 values below 100 nM in radioligand binding assays. nih.gov The most potent compound in that series had an IC50 of 12 nM. nih.gov
Cellular Activity in Model Systems (In Vitro)
The enzymatic and receptor-level activities of quinazoline analogues translate into measurable effects on cellular function, primarily studied in cancer cell lines. These compounds have been shown to inhibit cell proliferation, induce programmed cell death (apoptosis), and cause cell cycle arrest.
A series of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives demonstrated excellent inhibitory activity on non-small cell lung cancer (NSCLC) cell lines, including A549-P, H1975, and PC-9, with IC50 values ranging from 1.48 to 2.76 µM. nih.gov The lead compound, TS-41, was shown to induce apoptosis and cell cycle arrest in a concentration-dependent manner. nih.gov Similarly, 4-hydroxyquinazoline derivatives designed as PARP inhibitors showed potent anti-proliferative activity against PARP inhibitor-resistant cell lines HCT-15 and HCC1937. mdpi.com Compound IN17 had IC50 values of 33.45 µM and 34.29 µM against these cell lines, respectively. mdpi.com Studies on other 4-anilino-6,7-dimethoxy quinazoline derivatives also confirmed their cytotoxicity against various cancer cell lines, including HCT116 (colon), K562 (leukemia), and SKBR3 (breast). nih.gov
| Compound/Analogue Class | Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|---|
| TS-41 (a 4-(2-fluorophenoxy)-7-methoxyquinazoline derivative) | A549-P | Non-small cell lung | 1.48 - 2.76 |
| H1975 | Non-small cell lung | 1.48 - 2.76 | |
| PC-9 | Non-small cell lung | 1.48 - 2.76 | |
| IN17 (a 4-Hydroxyquinazoline derivative) | HCT-15 | Colon | 33.45 |
| HCC1937 | Breast | 34.29 |
Evaluation in Specific Cell Lines (e.g., cancer cell lines for in vitro molecular effects)
The anticancer potential of quinazoline derivatives is typically first assessed through in vitro cytotoxicity and anti-proliferative assays against a panel of human cancer cell lines. Analogues derived from 4-chloroquinazoline precursors have demonstrated a broad spectrum of activity. For instance, various 4-anilinoquinazoline derivatives have been evaluated against cell lines representing different cancer types, including leukemia, lung, colon, breast, and prostate cancer. nih.gov
Substituted 4-anilinoquinazolines have shown noteworthy efficacy in colorectal cancer cell lines such as HCT116, HT29, and SW620, and breast cancer cell lines like MCF-7 and BT-20. nih.gov The cytotoxic effects are concentration-dependent, with some compounds exhibiting potent activity in the low micromolar (µM) range. nih.govnih.gov For example, certain novel 4-anilinoquinazolines demonstrated IC50 values of 2.8 µM and 2.0 µM against HCT-116 and T98G (glioblastoma) cells, respectively. nih.gov Similarly, hybrid molecules incorporating the 7-chloroquinoline scaffold, a related heterocyclic system, have been tested against breast cancer (MCF-7, MDA-MB468), leukemia (CCRF-CEM), and lymphoma (Hut78, Raji) cell lines, showing significant growth inhibition. nih.govmdpi.com
The specific molecular effects within these cell lines often relate to the inhibition of key signaling proteins, such as receptor tyrosine kinases, which are critical for cell growth and proliferation. nih.gov The data from these cell-based assays are fundamental in identifying promising lead compounds for further mechanistic studies.
| Compound Class | Cell Line | Cancer Type | Observed Activity (IC50/GI50) | Reference |
|---|---|---|---|---|
| 4-Anilinoquinazoline Analogues | HCT116, HT29, SW620 | Colorectal Cancer | 5.80 - 8.50 µM | nih.gov |
| 6-Halo-2-phenyl-4-anilinoquinazolines | HCT-116, T98G | Colorectal, Glioblastoma | 2.0 - 2.8 µM | nih.gov |
| 7-Chloro-4-aminoquinoline-benzimidazole Hybrids | CCRF-CEM, Hut78 | Leukemia, Lymphoma | 0.4 - 8 µM | mdpi.com |
| Quinazolinone Schiff Base Derivatives | MCF-7 | Breast Cancer | 3.27 - 4.36 µg/mL | nih.gov |
Investigation of Molecular Pathway Modulation (e.g., apoptosis induction, cell cycle arrest at a molecular level)
Beyond general cytotoxicity, research has focused on the specific molecular pathways modulated by quinazoline derivatives. A primary mechanism by which these compounds exert their anticancer effects is the induction of apoptosis (programmed cell death) and the disruption of the normal cell cycle. nih.gov
Apoptosis Induction: Studies on various quinazoline analogues have confirmed their ability to trigger apoptosis in cancer cells. For example, quinazolinone Schiff base derivatives were shown to induce significant morphological changes typical of apoptosis, such as membrane blebbing and chromosome condensation, in MCF-7 breast cancer cells. nih.gov The underlying mechanism often involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov Key events in the intrinsic pathway include the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. nih.gov This event subsequently activates a cascade of effector enzymes, notably caspase-9 and the executioner caspases-3 and -7, which orchestrate the dismantling of the cell. nih.govnih.gov Activation of caspase-8, a key initiator of the extrinsic pathway, has also been observed, suggesting a multi-faceted pro-apoptotic effect. nih.gov
Cell Cycle Arrest: In addition to inducing apoptosis, quinazoline compounds frequently cause cell cycle arrest, preventing cancer cells from progressing through the phases of division. Flow cytometry analysis has revealed that treatment with quinazoline derivatives can halt cell cycle progression at the G2/M phase or the G1 phase. nih.govnih.govresearchgate.net For instance, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine was found to induce G2 phase arrest in SW620 colorectal cancer cells. nih.gov This arrest is often accompanied by changes in the expression levels of key cell cycle regulatory proteins. Downregulation of promoters like cyclin D1 and cyclin B1, and upregulation of cell cycle inhibitors such as p21 and p27, are common molecular consequences of treatment with these compounds. researchgate.net
Elucidation of Structure-Activity Relationships for Molecular Targets (In Vitro)
The biological activity of quinazoline derivatives is highly dependent on their chemical structure. Extensive structure-activity relationship (SAR) studies have been conducted to understand how different substituents on the quinazoline core influence their interaction with molecular targets, primarily the ATP-binding site of protein kinases. nih.gov
Impact of C4-Substituent Variations on Molecular Interaction
The C4 position of the quinazoline ring is a critical site for modification and interaction with biological targets. The 4-chloro group in this compound serves as an excellent leaving group, making it a versatile synthetic handle for introducing various substituents via nucleophilic aromatic substitution. nih.govmdpi.com
The most widely explored and successful C4-substituent is the anilino group, which is a hallmark of many potent kinase inhibitors. nih.govnih.gov The nature and position of substituents on this anilino ring are crucial for potency and selectivity. Small, lipophilic groups at the 3-position of the aniline ring are often favored for potent inhibition of the epidermal growth factor receptor (EGFR). nih.gov The interaction typically involves a key hydrogen bond between the N1 atom of the quinazoline core and a methionine residue (e.g., Met793 in EGFR) within the kinase hinge region. japsonline.com The 4-anilino moiety itself fits into a hydrophobic pocket, and its substituents can form additional interactions that enhance binding affinity. japsonline.comnanobioletters.com Replacing the anilino group with other moieties, such as basic side chains, can alter the compound's target profile and improve physicochemical properties like aqueous solubility. nih.gov
Role of the 7-Difluoromethoxy Group in Target Binding
Substituents on the benzo portion of the quinazoline ring, particularly at positions 6 and 7, play a significant role in modulating potency, selectivity, and pharmacokinetic properties. Electron-donating groups in this region are generally favored for enhanced activity. nih.gov
Alkoxy groups, such as methoxy groups at C6 and C7, are common features in potent EGFR inhibitors. nih.gov These groups can form additional hydrogen bonds or van der Waals interactions with the kinase active site. For example, in some analogues, alkoxy substituents at C6 and C7 can lead to novel hydrogen bond interactions with residues in the target's structure. nih.gov
Comprehensive SAR Mapping of Quinazoline Analogues
A comprehensive analysis of the SAR for quinazoline-based inhibitors reveals several key principles for achieving high potency and selectivity.
Quinazoline Core: The quinazoline scaffold itself is essential for activity, acting as the anchor that correctly positions the substituents for interaction within the ATP-binding pocket of kinases. nih.gov
C4-Position: As discussed, this position is critical for target interaction. The 4-anilino moiety is a privileged substituent, with its own substitution pattern (e.g., 3-chloro, 3-bromo) fine-tuning target specificity and potency. nih.gov
C6 and C7-Positions: These positions are key for optimizing activity and selectivity. Small alkoxy groups (e.g., methoxy) or more extended, basic side chains can enhance binding affinity and improve solubility. nih.govnih.gov Bulky substituents at C7 are generally favorable for inhibitory activity against targets like EGFR. nih.gov
The collective SAR data indicate that potent and selective kinase inhibition by quinazoline analogues is achieved through a combination of a hinge-binding interaction via the N1 of the quinazoline ring, hydrophobic interactions involving the C4-substituent, and additional interactions mediated by substituents at the C6 and C7 positions. japsonline.comnih.govnih.gov
| Position on Quinazoline Core | Favorable Substituents/Features | Impact on Activity | Reference |
|---|---|---|---|
| C4 | Substituted anilino groups; Basic side chains | Crucial for target binding and potency; influences selectivity and solubility. | nih.govnih.gov |
| C6 / C7 | Electron-donating groups; Small alkoxy groups (e.g., -OCH₃); Bulky groups | Modulates potency and selectivity; can form additional H-bonds. | nih.govnih.gov |
| N1 | Unsubstituted Nitrogen | Acts as a hydrogen bond acceptor with the kinase hinge region. | japsonline.com |
Advanced Analytical Characterization in Research of 4 Chloro 7 Difluoromethoxy Quinazoline
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For 4-Chloro-7-(difluoromethoxy)quinazoline (Molecular Formula: C₉H₅ClF₂N₂O), HRMS can differentiate its exact mass from other compounds with the same nominal mass.
Typically recorded using techniques like Electrospray Ionization (ESI), the analysis would yield the m/z value of the protonated molecule, [M+H]⁺. The experimentally determined mass is then compared to the theoretically calculated mass. A close match, usually within a few parts per million (ppm), provides strong evidence for the proposed elemental composition. This high level of accuracy is crucial for confirming the identity of newly synthesized molecules and distinguishing between potential isomers or compounds with similar molecular weights. For instance, the calculated exact mass for the [M+H]⁺ ion of a related chloro-quinazoline derivative was found to be in close agreement with the experimentally measured value, validating its elemental composition rsc.org.
| Property | Value |
| Molecular Formula | C₉H₅ClF₂N₂O |
| Calculated Monoisotopic Mass | 230.0086 g/mol |
| Expected [M+H]⁺ Ion | 231.0164 m/z |
| Expected [M+Na]⁺ Ion | 253.0000 m/z |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
One-dimensional NMR spectra provide fundamental information about the different types of nuclei present in the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each of the aromatic protons and the single proton of the difluoromethoxy group. The aromatic protons on the quinazoline (B50416) ring system would appear as singlets, doublets, or doublet of doublets in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling constants determined by their position relative to the nitrogen atoms and substituents. The proton of the -OCHF₂ group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF).
¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The quinazoline ring carbons would resonate in the aromatic region (δ 110-165 ppm). The carbon of the difluoromethoxy group (-OCHF₂) is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The chemical shifts are sensitive to the electronic effects of the substituents. For example, carbons attached to the electronegative chlorine, oxygen, and nitrogen atoms will be shifted downfield.
¹⁹F NMR: As fluorine has a 100% abundant NMR-active isotope (¹⁹F), ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds nih.gov. For this compound, the ¹⁹F NMR spectrum is predicted to show a single signal for the two equivalent fluorine atoms of the -OCHF₂ group. This signal would be split into a doublet by the adjacent proton (²JFH), providing clear evidence for the presence of the difluoromethoxy moiety. The chemical shift of fluorine is highly sensitive to its local electronic environment nih.gov.
Table of Predicted 1D NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 8.8 - 9.0 | s | - | H-2 |
| 8.0 - 8.2 | d | 8.5 - 9.5 | H-5 | |
| 7.5 - 7.7 | dd | 8.5 - 9.5, 2.0 - 3.0 | H-6 | |
| 7.4 - 7.6 | d | 2.0 - 3.0 | H-8 | |
| 6.6 - 7.0 | t | ~74 | -OCHF₂ | |
| ¹³C | ~160 | s | - | C-4 |
| ~155 | s | - | C-2 | |
| ~154 | s | - | C-7 | |
| ~150 | s | - | C-8a | |
| ~129 | s | - | C-5 | |
| ~125 | s | - | C-4a | |
| ~120 | s | - | C-6 | |
| ~110 | s | - | C-8 | |
| ~115 | t | ~260 | -OCHF₂ |
| ¹⁹F | -80 to -100 | d | ~74 | -OCHF₂ |
2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would show cross-peaks between the adjacent aromatic protons (H-5 and H-6), confirming their connectivity on the benzene (B151609) portion of the quinazoline ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum. Cross-peaks would be expected between H-2 and C-2, H-5 and C-5, H-6 and C-6, H-8 and C-8, and the -OCHF₂ proton with the -OCHF₂ carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is vital for identifying quaternary (non-protonated) carbons and piecing together different fragments of the molecule. For instance, the proton at H-2 would show a correlation to C-4 and C-8a. The proton of the difluoromethoxy group would show correlations to the C-7 carbon it is attached to through the oxygen atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for a rigid aromatic system like this, NOESY can reveal spatial proximities between protons. It could be used to confirm through-space interactions between nearby protons, such as between H-8 and the -OCHF₂ proton.
Spectroscopic Techniques for Functional Group and Electronic Structure Analysis
Spectroscopic methods like FT-IR and UV-Vis provide complementary information regarding the functional groups present and the electronic properties of the molecule.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. Quinazoline derivatives typically show strong IR absorption bands from aromatic ring vibrations nih.gov.
Table of Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H stretching | Aromatic C-H |
| 1620 - 1580 | C=N stretching | Quinazoline ring |
| 1570 - 1450 | C=C stretching | Aromatic ring |
| 1250 - 1200 | C-O-C stretching | Aryl ether |
| 1150 - 1050 | C-F stretching | Difluoromethyl group |
| 850 - 750 | C-Cl stretching | Aryl chloride |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The UV-Vis absorption spectra of quinazoline derivatives typically consist of two main absorption bands researchgate.net.
A shorter wavelength band, usually between 240–300 nm, is attributed to the π → π* transitions within the aromatic quinazoline ring system researchgate.net.
A longer wavelength band, observed between 310–425 nm, is generally due to n → π* transitions involving the non-bonding electrons on the nitrogen atoms of the pyrimidine (B1678525) ring researchgate.net.
The exact position (λmax) and intensity of these bands are influenced by the substituents on the quinazoline ring. The presence of the chloro, and difluoromethoxy groups, acting as auxochromes, would be expected to cause shifts in the absorption maxima compared to the unsubstituted quinazoline core.
Based on a comprehensive search, there is currently no publicly available scientific literature containing specific X-ray crystallography or thermal analysis (TGA) data for the compound this compound.
Therefore, it is not possible to provide the detailed research findings, data tables, and advanced analytical characterization as requested for this specific molecule. The information required to populate the outlined sections (7.4. X-ray Crystallography for Solid-State Structural Determination and 7.5. Thermal Analysis in Stability Research) is absent from the accessible scientific domain.
Future Perspectives and Emerging Research Avenues for 4 Chloro 7 Difluoromethoxy Quinazoline
Development of Highly Chemo- and Regioselective Synthetic Methodologies
The functionalization of the quinazoline (B50416) core is a critical aspect of developing new therapeutic agents. A significant challenge lies in achieving high chemo- and regioselectivity, particularly when multiple reactive sites are present. For derivatives like 4-Chloro-7-(difluoromethoxy)quinazoline, the chlorine at the C4 position is the most reactive site for nucleophilic aromatic substitution (SNAr). mdpi.com
Future synthetic research will likely focus on developing novel, one-pot methodologies that are both efficient and environmentally friendly. rsc.org Research into 2,4-dichloroquinazoline precursors has consistently shown that substitution reactions with various amines preferentially occur at the more reactive C4 position, a principle that is fundamental to creating libraries of 4-aminoquinazoline derivatives. mdpi.com The development of methodologies that preserve this regioselectivity while being compatible with a wider range of nucleophiles and functional groups is a key avenue for exploration. Moreover, metal-free reaction conditions are increasingly sought after to improve the environmental friendliness and atom economy of these syntheses. rsc.org
Advanced strategies may involve the use of novel catalysts or directing groups to control reactivity at other positions on the quinazoline ring, allowing for the synthesis of previously inaccessible analogues of this compound with unique substitution patterns.
| Reaction Type | Precursor Example | Typical Reagents | Key Outcome | Reference |
| Nucleophilic Aromatic Substitution (SNAr) | 2,4-Dichloroquinazoline | Primary/Secondary Amines, Anilines | Regioselective substitution at C4 position | mdpi.com |
| Microwave-Assisted N-Arylation | 4-Chloroquinazolines | Substituted Anilines | Rapid and efficient synthesis of 4-anilinoquinazolines | nih.gov |
| One-Pot Chlorination/Sulfonylation | Quinoline N-oxides | Sulfonyl Chlorides | Chemo- and regioselective functionalization | rsc.org |
Exploration of Novel In Vitro Molecular Targets and Biological Pathways
Quinazoline derivatives are well-established as inhibitors of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR), which are implicated in various cancers. rroij.comnih.gov Several approved anticancer drugs, including gefitinib and erlotinib, are based on the 4-anilinoquinazoline (B1210976) scaffold. rroij.com The structural features of this compound make it an ideal starting point for the development of new kinase inhibitors.
Future research should extend beyond well-known targets like EGFR and VEGFR-2. nih.gov A systematic screening of the compound and its derivatives against a broad panel of kinases could uncover novel and potent inhibitors for other cancer-related targets. Furthermore, the quinazoline scaffold is known to interact with non-kinase targets. For instance, certain derivatives have been designed to reverse P-glycoprotein (P-gp)-mediated multidrug resistance in cancer cells, a major hurdle in chemotherapy. nih.gov Exploring the potential of this compound derivatives to modulate efflux pumps like P-gp could open new therapeutic strategies. The diverse biological activities reported for quinazolines, including anti-inflammatory and antimicrobial effects, suggest that this compound could also be investigated against targets relevant to these conditions. nih.gov
| Compound Class | Molecular Target Example | Therapeutic Area | Reference |
| 4-Anilinoquinazolines | EGFR, VEGFR-2 | Oncology | nih.gov |
| Quinazoline Derivatives | P-glycoprotein (P-gp) | Oncology (Multidrug Resistance) | nih.gov |
| Substituted Quinazolines | Efflux Pumps | Infectious Disease | nih.gov |
| Quinazoline-based Probes | α1-Adrenergic Receptors | Pharmacology Research | nih.gov |
Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design
| AI/ML Application | Description | Potential Impact on Compound Design | Reference |
| Virtual Screening | Computational screening of large libraries of virtual compounds against a biological target. | Rapidly identifies potential hits for further development. | nih.gov |
| De Novo Drug Design | Generative models create novel molecules with desired properties. | Designs optimized lead compounds with improved efficacy and safety. | osu.eduyoutube.com |
| QSAR Analysis | Models the relationship between chemical structure and biological activity. | Predicts the potency of new derivatives before synthesis. | nih.gov |
| ADME/T Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of compounds. | Reduces late-stage attrition of drug candidates by identifying potential liabilities early. | nih.gov |
Applications as Chemical Probes for Biological Systems
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex biological systems. The development of this compound into a chemical probe represents a significant research opportunity. By modifying the core structure to include a reporter tag, such as a fluorophore or a biotin moiety, researchers can create tools to visualize and quantify a target protein in living cells.
A successful example within the broader class is the development of quinazoline-based fluorescent probes for α1-Adrenergic Receptors. nih.gov These probes were synthesized with high affinity and sensitivity, allowing for the detection of the receptors in biological systems. nih.gov A similar strategy could be applied to this compound. If a specific molecular target is identified (as discussed in section 8.2), the compound could be derivatized to create a probe for target validation, cellular imaging, or affinity-based proteomics to identify interacting proteins. An ideal chemical probe possesses high potency, selectivity, and cell permeability, along with a well-understood mechanism of action.
Investigation of Supramolecular Interactions and Material Science Applications (Purely Chemical)
Beyond its biomedical potential, the chemical structure of this compound is of interest for applications in material science. The planar, aromatic quinazoline core can participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, which are the basis of supramolecular chemistry. These interactions can guide the self-assembly of molecules into well-ordered, crystalline structures with unique properties.
The photophysical properties of quinazoline derivatives are an emerging area of research. mdpi.com The specific substituents on this compound could influence its electronic properties, making it a candidate for the development of novel organic materials. For example, some related compounds are being explored for their potential in creating advanced materials with unique electronic characteristics, which could be beneficial for the electronics industry. chemimpex.com Future research could focus on synthesizing derivatives and studying their crystal packing, photoluminescence, and conductivity. Such studies could lead to the development of new organic semiconductors, light-emitting materials, or sensors based on the quinazoline scaffold.
Q & A
Q. What are the optimal synthetic routes for 4-Chloro-7-(difluoromethoxy)quinazoline, and how do reaction conditions influence yield?
The synthesis typically involves cyclization and substitution reactions. For example, refluxing intermediates in DMSO (18 hours) followed by ice-water quenching and crystallization (ethanol-water) achieves moderate yields (~65%) . Key parameters include solvent choice (e.g., DMSO for high polarity), temperature control (reflux vs. room temperature), and purification methods (e.g., recrystallization). Impurities from incomplete substitution at the 4-chloro position can be minimized by optimizing stoichiometry and reaction time .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is essential for confirming the quinazoline backbone and substituent positions (e.g., difluoromethoxy at C7). Mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95% as per supplier standards) . X-ray crystallography, though less common, resolves structural ambiguities, as demonstrated in quinazoline derivative studies .
Q. How is the compound screened for preliminary biological activity in academic settings?
Standard assays include antimicrobial testing (e.g., MIC against S. aureus or E. coli) and receptor-binding studies (e.g., kinase inhibition). For CNS activity, anticonvulsant models like maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures are used . Dose-response curves and toxicity profiling (e.g., LD50 in rodents) are prioritized before advancing to mechanistic studies.
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay variability (e.g., cell lines vs. in vivo models) or impurities. Reproducibility requires rigorous batch validation (HPLC purity >98%) and standardized protocols. For example, antimicrobial activity of quinazoline derivatives is sensitive to substituent electronegativity; difluoromethoxy groups may enhance membrane penetration but reduce solubility, necessitating SAR adjustments . Meta-analyses of PubChem bioassay data (e.g., AID 1347183) can contextualize findings .
Q. How can computational methods improve the design of this compound derivatives?
Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to guide substitutions for enhanced binding. Molecular docking (e.g., AutoDock Vina) identifies potential targets like tyrosine kinases or GABA receptors . MD simulations assess stability in biological matrices, prioritizing derivatives with lower free-energy barriers for synthesis .
Q. What structural modifications enhance the compound’s pharmacokinetic profile?
Introducing hydrophilic groups (e.g., hydroxyl or amine) at the 6-position improves solubility but may reduce blood-brain barrier penetration. Piperidine or morpholine substitutions at C4-Cl increase metabolic stability, as seen in related quinazolines . Pharmacophore modeling balances lipophilicity (logP <3) and polar surface area (<90 Ų) to optimize bioavailability .
Q. How do researchers validate target engagement in complex biological systems?
Radiolabeled analogs (e.g., ³H or ¹⁴C isotopes) enable autoradiography in tissue sections. Competitive binding assays (e.g., SPR or ITC) quantify affinity for targets like EGFR or VEGFR2. Knockout models (e.g., CRISPR-Cas9) confirm on-target effects, while proteomics identifies off-target interactions .
Methodological Challenges
Q. What are the key pitfalls in scaling up synthesis from milligram to gram scale?
Exothermic reactions during cyclization require controlled heating (jacketed reactors). Column chromatography becomes impractical; alternatives include recrystallization or fractional distillation. Impurity profiles shift with scale, necessitating real-time HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
